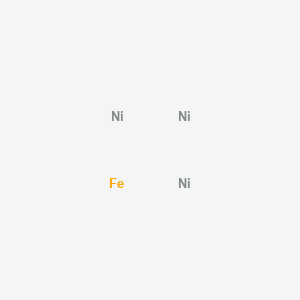
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester is a chemical compound with the molecular formula C12H14O5 It is known for its unique structure, which includes an oxirane ring and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable epoxide precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The dimethoxyphenyl group may also contribute to its activity by interacting with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-, ethyl ester
- Methyl 2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylate
Uniqueness
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester is unique due to its specific combination of an oxirane ring and a dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial processes.
Eigenschaften
CAS-Nummer |
13605-37-3 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
methyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O5/c1-13(12(14)17-4)11(18-13)8-5-6-9(15-2)10(7-8)16-3/h5-7,11H,1-4H3 |
InChI-Schlüssel |
PRRYFHCYWNCYEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



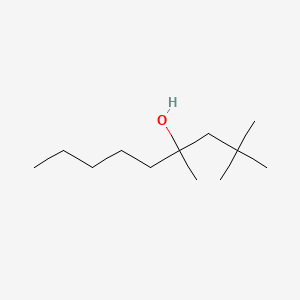
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
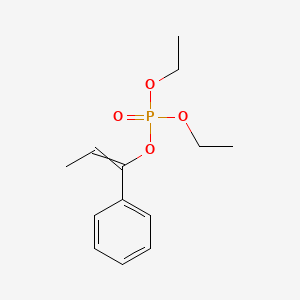
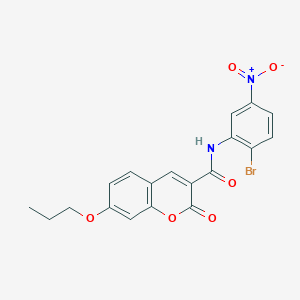
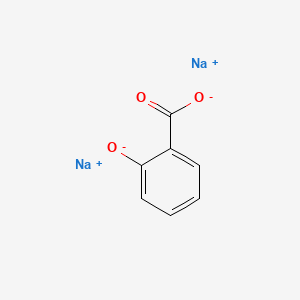
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
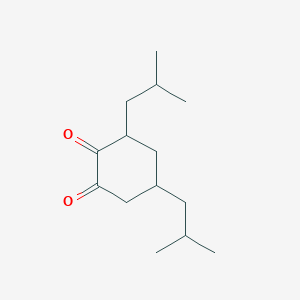

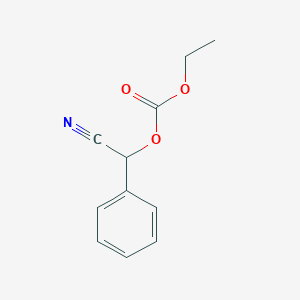

![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
